3-Iodopyrazolo[1,5-a]pyrazine
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Overview
Description
3-Iodopyrazolo[1,5-a]pyrazine: is a heterocyclic compound that features a pyrazole ring fused to a pyrazine ring with an iodine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodopyrazolo[1,5-a]pyrazine typically involves a multi-step process starting from pyrazole-3-carboxylic acids. The process includes amide formation, pyrazine ring closure, hydrolysis, and dehydration . One-pot synthesis methods have also been developed, which streamline the process and improve yields .
Industrial Production Methods: the use of scalable one-pot synthesis protocols suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions: 3-Iodopyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki coupling reactions.
Oxidation and Reduction Reactions: These reactions are less documented but are possible given the compound’s structure.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and boronic acids.
Oxidation and Reduction: Standard reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products:
Substitution Products: Formation of various substituted pyrazolo[1,5-a]pyrazines depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Iodopyrazolo[1,5-a]pyrazine is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds .
Biology and Medicine: Its structure is similar to other biologically active pyrazolo[1,5-a]pyrazine derivatives, which have shown activity against various diseases .
Industry: In the industry, this compound can be used in the synthesis of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and semiconductors .
Mechanism of Action
similar compounds have been shown to interact with various molecular targets, including enzymes and receptors, through binding to specific sites and altering their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives: These include compounds with different substituents at various positions on the pyrazine ring.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure but with a pyrimidine ring instead of a pyrazine ring.
Properties
IUPAC Name |
3-iodopyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-3-9-10-2-1-8-4-6(5)10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZDEHONZCLHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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